molecular formula C9H6F2O3 B7992230 Methyl 3,5-difluorobenzoylformate

Methyl 3,5-difluorobenzoylformate

Cat. No. B7992230
M. Wt: 200.14 g/mol
InChI Key: NDKCDEFMQNHCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-difluorobenzoylformate is a useful research compound. Its molecular formula is C9H6F2O3 and its molecular weight is 200.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,5-difluorobenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-difluorobenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescent Sensing and Bio-imaging : A study by Ye et al. (2014) synthesized a fluorogenic chemosensor using a derivative of Methyl 3,5-difluorobenzoylformate, which showed high selectivity and sensitivity toward aluminum ions (Al^3+). This sensor has potential applications in detecting Al^3+ in biological systems, including its use in fluorescent probes for imaging in human cervical cancer cells (Ye et al., 2014).

  • Organic Synthesis : Yuan-bin (2007) described the preparation of 3,5-Difluorophenylacetic acid from a process involving Methyl 3,5-difluorobenzoylformate. This demonstrates its use as an intermediate in organic synthesis processes (Yuan-bin, 2007).

  • Coordination Chemistry and Luminescence : The synthesis and characterization of square-planar tetranuclear silver and gold clusters involving a derivative of Methyl 3,5-difluorobenzoylformate were explored by Chen et al. (2007). These complexes exhibit intense luminescence in the solid state and have potential applications in materials science (Chen et al., 2007).

  • Electrochemistry : A study on the electrochemistry of ionic liquids by Xiao and Johnson (2003) included derivatives of Methyl 3,5-difluorobenzoylformate, indicating its relevance in studying electrochemical properties and reactions (Xiao & Johnson, 2003).

  • Herbicide Development : Hwang et al. (2005) synthesized a derivative of Methyl 3,5-difluorobenzoylformate and assessed its herbicidal activity, demonstrating its potential application in agriculture (Hwang et al., 2005).

  • Photophysical Behavior Study : Santra et al. (2019) characterized the photophysical behavior of DFHBI derivatives, which are related to Methyl 3,5-difluorobenzoylformate. This research is significant for understanding fluorogenic molecules in various solvent environments (Santra et al., 2019).

  • Neuroprotective Research : Cai et al. (2016) investigated the neuroprotective effects of Methyl 3,4-Dihydroxybenzoate against oxidative damage, which is structurally related to Methyl 3,5-difluorobenzoylformate. This study highlights its potential in medical and biological applications (Cai et al., 2016).

properties

IUPAC Name

methyl 2-(3,5-difluorophenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKCDEFMQNHCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-difluorobenzoylformate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.